molecular formula C15H14O2 B1230564 4-Biphenylylacetic acid methyl ester CAS No. 59793-29-2

4-Biphenylylacetic acid methyl ester

Cat. No. B1230564
CAS RN: 59793-29-2
M. Wt: 226.27 g/mol
InChI Key: SRIBJRZQDFBVQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-biphenylylacetic acid methyl ester involves various chemical pathways. For instance, Sharma et al. (2004) reported the synthesis of glycolamide esters of 4-biphenylacetic acid as potential prodrugs, indicating a method of modifying 4-biphenylacetic acid to improve its therapeutic index by masking the free carboxyl group (Sharma, Singh, Gupta, & Chandiran, 2004). Moreover, the synthesis of related compounds like methyl 4-hydroxyphenylacetate has been explored through direct esterification processes, showcasing the versatile approaches in synthesizing ester derivatives of biphenylacetic acid (Shu Ying, 2010).

Molecular Structure Analysis

The molecular structure of 4-biphenylylacetic acid methyl ester and its derivatives has been characterized using various spectroscopic techniques. Sienkiewicz-Gromiuk et al. (2014) conducted a detailed structural analysis of a biphenyl derivative, biphenyl-4,4′-diacetic acid, revealing intermolecular hydrogen bonding and considerable thermal stability, which is essential for understanding the chemical behavior and potential applications of these compounds (Sienkiewicz-Gromiuk, Głuchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-biphenylylacetic acid methyl ester includes its participation in prodrug formulations and conversions to other valuable chemical entities. For instance, Ventura et al. (2003) demonstrated the synthesis, characterization, and in vitro evaluation of dimethyl-beta-cyclodextrin-4-biphenylylacetic acid conjugate, highlighting the chemical versatility of biphenylylacetic acid in drug delivery systems (Ventura, Paolino, Pedotti, Pistarà, Corsaro, & Puglisi, 2003).

Physical Properties Analysis

The physical properties of 4-biphenylylacetic acid methyl ester derivatives, such as solubility, thermal stability, and crystalline structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. The study by Sienkiewicz-Gromiuk et al. provides insights into the thermal stability and crystalline structure of biphenyl-4,4′-diacetic acid, indicating high thermal stability and specific crystallization patterns that could influence its chemical reactivity and handling (Sienkiewicz-Gromiuk et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-biphenylylacetic acid methyl ester, such as reactivity, potential for esterification, and ability to form prodrugs or conjugates, are significant for pharmaceutical and chemical industries. The formation of glycolamide esters of 4-biphenylacetic acid as described by Sharma et al. showcases the compound's capacity for modification and application in improving therapeutic indices of NSAIDs (Sharma et al., 2004).

Scientific Research Applications

1. Drug Release and Absorption Enhancement

A study by Ventura et al. (2003) focused on enhancing the site-specific release and absorption of 4-Biphenylylacetic acid (BPAA). By conjugating BPAA with 2,6-di-O-methyl-beta-Cyclodextrin, they aimed to improve its solubility and absorption, particularly targeting drug delivery to the colon. Their research found that this conjugate showed a rapid release at acidic pH and increased absorption in in vitro studies, indicating potential for improved drug formulations (Ventura et al., 2003).

2. Enzyme Inhibition Studies

Research by McCague et al. (1990) explored the inhibitory effects of various esters, including 4-pyridylacetic acid esters, on human placental aromatase and rat testicular 17 alpha-hydroxylase/C17-20lyase. These esters showed significant inhibitory activity, indicating potential applications in treating hormone-dependent cancers (McCague et al., 1990).

3. Production of D-Phenylglycine

A study by Bossi et al. (1998) utilized Penicillin G acylase for producing D-phenylglycine from racemic mixtures. In this process, they employed the ester methyl-4-hydroxyphenyl acetate, indicating the use of similar esters in pharmaceutical production processes (Bossi et al., 1998).

4. Discovery of New Phenol Derivatives

Research by Mei et al. (2020) identified new phenol derivatives, including 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester, from the mangrove-derived fungus Eupenicillium sp. HJ002. This discovery contributes to the understanding of natural products and their potential applications (Mei et al., 2020).

5. Peptide Synthesis

Stewart (1982) described the use of 4-picolyl ester of 4-hydroxy-3-nitrophenylacetic acid in peptide synthesis. This research highlights the application of esters in facilitating peptide bond formation, an essential process in the synthesis of proteins and peptides (Stewart, 1982).

Safety And Hazards

When handling 4-Biphenylylacetic acid methyl ester, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there could be future research and development opportunities in this area .

properties

IUPAC Name

methyl 2-(4-phenylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIBJRZQDFBVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208524
Record name 4-Biphenylylacetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylylacetic acid methyl ester

CAS RN

59793-29-2
Record name 4-Biphenylylacetic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059793292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylylacetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-biphenylacetic acid (10 g, 47 mmol) in methanol (150 mL) was added concentrated HCl (3 mL). The mixture was heated under reflux for 16 hours, cooled to rt, and the solvent was evaporated. Chromatography of the residue over silica gel (petroleum ether followed by ethyl acetate/petroleum ether 1/4) gave 4-biphenylacetic acid methyl ester (10.4 g, 98%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Shoji, Y Mizushima, A Yanagawa… - Journal of pharmacy …, 1986 - Wiley Online Library
Using lipid microspheres (LM), average diameter 0.2 μm, and containing methyl and ethyl esters of biphenylylacetic acid (BPAA) in the carrageenan paw oedema tests in rats, it was …
Number of citations: 36 onlinelibrary.wiley.com

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